sym-Homo Spermidine Trihydrochloride

Description

Chemical Classification and Nomenclature

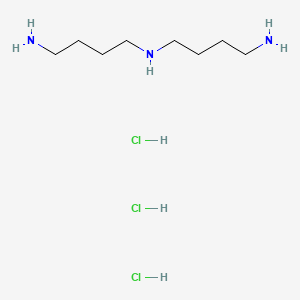

This compound belongs to the polyamine class of organic compounds, specifically categorized as a triamine derivative. The compound bears the Chemical Abstracts Service registry number 189340-78-1 and possesses the molecular formula C8H24Cl3N3, resulting in a molecular weight of 268.66 daltons. The systematic chemical nomenclature identifies this substance as N-(4-aminobutyl)-1,4-butanediamine trihydrochloride, reflecting its structural composition of two butanediamine units connected through an amino linkage. The prefix "sym" indicates the symmetrical arrangement of the aminobutyl groups within the molecular structure, distinguishing it from asymmetrical polyamine analogs.

The compound's International Union of Pure and Applied Chemistry nomenclature follows standard conventions for polyamine salts, with the trihydrochloride designation indicating the presence of three hydrochloride groups associated with the three amino functionalities. The simplified molecular identifier code represents the structure as NCCCCNCCCCN with three associated hydrochloric acid molecules. This chemical classification places this compound within the broader category of aliphatic polyamines, which are characterized by multiple amino groups separated by methylene chains of varying lengths.

The structural relationship to other polyamines becomes evident when comparing molecular formulas and arrangements. Regular spermidine trihydrochloride, bearing the formula C7H22Cl3N3, differs by containing one fewer carbon atom in its carbon chain structure. This distinction highlights the "homo" designation, which indicates an extended carbon chain compared to the parent spermidine molecule. The compound's systematic positioning within polyamine nomenclature reflects both its structural characteristics and its functional relationships to other members of this important class of biological molecules.

Historical Context in Polyamine Research

The discovery and characterization of polyamines trace back to 1678 when Antonie van Leeuwenhoek first identified crystalline substances in human semen. These initial observations marked the beginning of what would become an extensive field of research spanning over three centuries. The structure of these crystals, initially named "spermine," remained unelucidated until Rosenheim's work approximately 250 years later, which established the foundation for understanding polyamine chemistry. Subsequently, researchers isolated additional polyamines including spermidine and putrescine from both prokaryotic and eukaryotic systems, expanding the recognized scope of this compound class.

The development of sym-homospermidine research emerged from studies investigating naturally occurring polyamines in plant systems. Particularly significant was the isolation of sym-homospermidine from sandal leaves, where researchers found this compound in relatively large concentrations. The biosynthetic studies revealed that arginine served as the most effective precursor for sym-homospermidine formation, demonstrating approximately ten-fold greater activity compared to ornithine as a substrate. These investigations established that unlabeled agmatine and putrescine markedly inhibited the incorporation of radioactive arginine into homospermidine, providing crucial insights into the biosynthetic pathway.

Significance in Biochemical Studies

This compound serves multiple critical functions in contemporary biochemical research, particularly as an anti-tumor agent and cellular growth regulator. The compound's role in cellular processes extends to its involvement in growth and division mechanisms, where it functions by regulating the activity of enzymes associated with these fundamental biological processes. Additionally, the compound contributes to maintaining the structural integrity of cell membranes and provides protection against oxidative damage, thereby contributing to overall cellular protection and homeostasis.

The compound's biochemical significance becomes particularly evident in its relationship to homospermidine synthase, an enzyme that catalyzes the formation of sym-homospermidine through the transfer of aminobutyl moieties from spermidine to putrescine substrates. This enzymatic reaction represents the first pathway-specific step in pyrrolizidine alkaloid biosynthesis, positioning sym-homospermidine as a crucial precursor molecule. Research has demonstrated that homospermidine synthase exhibits specific activity measurements of 590 pikat per milligram when utilizing spermidine and putrescine as substrates under optimal conditions.

The structural characteristics of this compound make it particularly valuable for crystallographic studies and molecular structure investigations. X-ray diffraction analysis of related sym-homospermidine compounds has revealed important details about molecular conformation and hydrogen bonding patterns. These studies indicate that the amine exists in its most favorable all-trans conformation, with crystal structures stabilized predominantly through networks of hydrogen bonds. Such structural information proves essential for understanding the compound's interactions with biological macromolecules and its mechanisms of action in cellular systems.

The compound's significance extends to its role as a research tool for investigating polyamine metabolism and its regulation in various biological systems. The availability of deuterated analogs, such as sym-Homo Spermidine-d4 Trihydrochloride, enables sophisticated isotope labeling studies that can track metabolic pathways and quantify polyamine turnover rates. These analytical applications have proven invaluable for advancing our understanding of polyamine biology and developing new therapeutic approaches targeting polyamine-dependent processes.

Properties

IUPAC Name |

N'-(4-aminobutyl)butane-1,4-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3.3ClH/c9-5-1-3-7-11-8-4-2-6-10;;;/h11H,1-10H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPPINREBNQPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCN)CN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sym-Homo Spermidine Trihydrochloride typically involves the reaction of putrescine with 4-aminobutylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the trihydrochloride salt . The process involves:

Reactants: Putrescine and 4-aminobutylamine.

Conditions: The reaction is conducted at an optimum temperature of around 35°C and a pH of 7.0.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using a whole-cell biocatalytic system with an NADPH self-sufficient cycle . This method involves the co-expression of specific enzymes in engineered Escherichia coli to achieve high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions: sym-Homo Spermidine Trihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of sym-Homo Spermidine, such as N1-(4-Aminobutyl)-1,4-butanediamine and Bis-(4-aminobutyl)amine .

Scientific Research Applications

sym-Homo Spermidine Trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sym-Homo Spermidine Trihydrochloride involves its interaction with nucleic acids and cellular membranes. It acts as a cation at all pH values, helping to stabilize membranes and nucleic acid structures . It is also involved in the regulation of autophagy, a process crucial for cellular homeostasis and longevity . The compound targets pathways related to mitochondrial function and bioenergetics, enhancing mitochondrial respiration and reducing free radical levels .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Insights :

Bioavailability and Absorption

Research Findings :

Functional and Therapeutic Roles

Comparative Efficacy :

- Anticancer Activity : sym-Homo Spermidine TriHCl shows promise in targeting cancer cell proliferation, while spermidine trihydrochloride is primarily studied for longevity .

- Autophagy Induction : Both spermidine forms induce autophagy, but the trihydrochloride salt achieves this at lower doses due to better absorption .

Biological Activity

sym-Homo Spermidine Trihydrochloride is a polyamine compound that plays a significant role in various biological processes. As an analogue of spermidine, it is involved in cellular growth, differentiation, and the modulation of gene expression. This article delves into its biological activity, mechanisms of action, biochemical properties, and potential applications in research and therapy.

The biological activity of this compound is primarily attributed to its interactions with cellular components:

- Enzyme Interaction : The compound binds to key enzymes in polyamine metabolism, such as ornithine decarboxylase and S-adenosylmethionine decarboxylase. This interaction can modulate enzyme activity, impacting the levels of polyamines within cells.

- Gene Expression Modulation : It influences gene expression by interacting with DNA and RNA, which can lead to changes in cellular processes like proliferation and differentiation.

- Cellular Signaling Alteration : The compound affects various signaling pathways, contributing to physiological responses such as inflammation reduction and cell growth regulation.

This compound exhibits several important biochemical properties:

- Polyamine Structure : Its polyamine structure allows it to interact with negatively charged molecules like DNA and RNA through ionic bonds with phosphate groups.

- Stability and Solubility : The trihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological applications .

- Antioxidant Activity : It has been shown to increase the activity of antioxidant enzymes, thereby improving cellular resilience against oxidative stress .

Case Studies

- Cell Proliferation Studies : Research indicates that this compound promotes cell proliferation in various cell lines. In one study, treatment with this compound resulted in a significant increase in cell viability compared to untreated controls.

- Gene Expression Analysis : A study utilizing microarray technology revealed that this compound modulates the expression of genes involved in cell cycle regulation and apoptosis. Notably, genes associated with anti-apoptotic pathways were upregulated, suggesting a protective role against programmed cell death.

- Therapeutic Potential : In animal models, administration of this compound demonstrated anti-inflammatory effects and improved metabolic profiles, indicating its potential use in treating metabolic disorders.

Data Table

The following table summarizes key properties and findings related to this compound:

| Property/Study | Description |

|---|---|

| Chemical Formula | C7H22Cl3N3 |

| Molecular Weight | 254.629 g/mol |

| Density | 0.906 g/cm³ |

| Melting Point | 257-259 °C |

| Biological Role | Modulates enzyme activity, gene expression, and cellular signaling |

| Key Findings | Promotes cell proliferation; modulates anti-apoptotic gene expression; exhibits anti-inflammatory effects |

Applications in Research

This compound has diverse applications across various fields:

- Biochemistry : Used as a reagent for studying polyamine metabolism and enzyme interactions.

- Cell Biology : Investigated for its role in stabilizing nucleic acids and promoting cell growth.

- Pharmacology : Explored for potential therapeutic uses in metabolic disorders and age-related diseases due to its longevity-promoting properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.